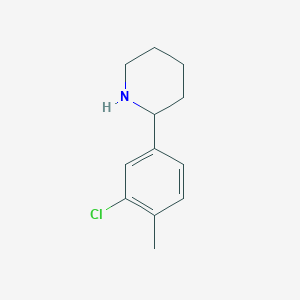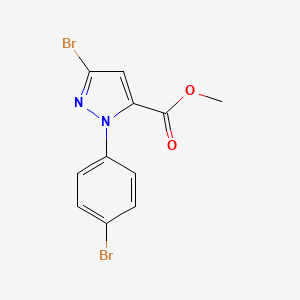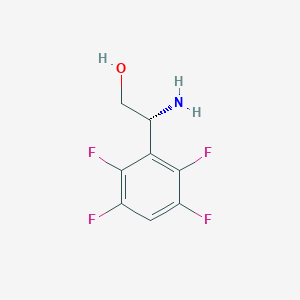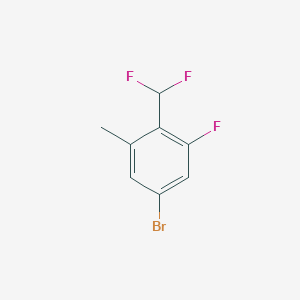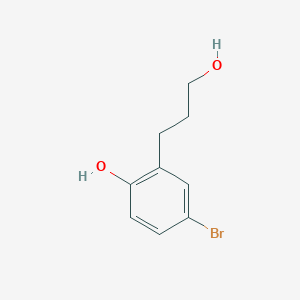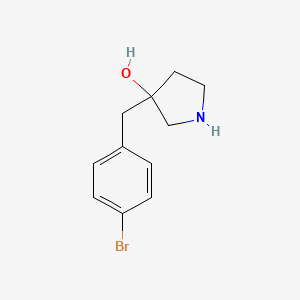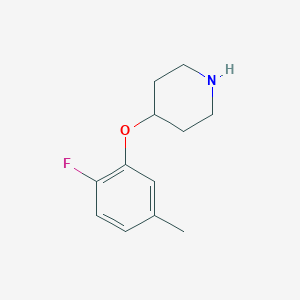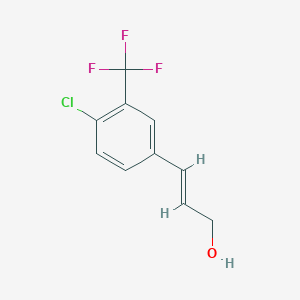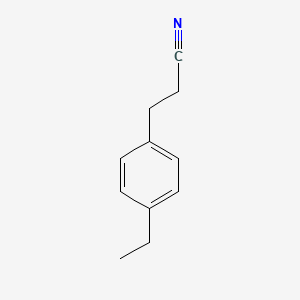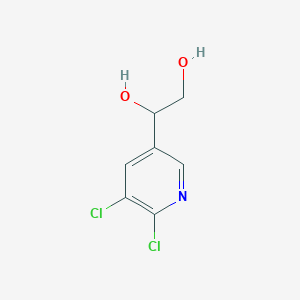
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethane-1,2-diol moiety attached to the 3-position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,6-dichloropyridine with ethylene glycol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,6-Dichloropyridin-3-yl)ethan-1-one: This compound has a similar pyridine ring structure but differs in the position of chlorine atoms and the presence of a ketone group instead of an ethane-1,2-diol moiety.
1-(5,6-Dichloropyridin-3-yl)ethanone: Similar to the target compound but contains a ketone group instead of an ethane-1,2-diol group.
Uniqueness
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethane-1,2-diol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C7H7Cl2NO2 |
|---|---|
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
1-(5,6-dichloropyridin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H7Cl2NO2/c8-5-1-4(6(12)3-11)2-10-7(5)9/h1-2,6,11-12H,3H2 |
Clé InChI |
NGIAOOMOOSRHSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)Cl)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




